molecular formula C26H38O2 B1243127 Quingestrone CAS No. 67-95-8

Quingestrone

Cat. No.: B1243127
CAS No.: 67-95-8
M. Wt: 382.6 g/mol
InChI Key: XAVRSHOUEXATJE-FBQZJRKBSA-N
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Biological Activity

Quingestrone, also known as progesterone 3-cyclopentyl enol ether (PCPE), is a synthetic progestogen classified as a progestin. It has been primarily used in hormonal contraceptives and for managing certain gynecological conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Pharmacodynamics

This compound acts as an agonist of the progesterone receptor , similar to natural progesterone. Its biological activity includes:

  • Progestogenic Activity : this compound exhibits weak progestogenic effects, with studies indicating it has only 1/80th the potency of subcutaneously administered progesterone when taken orally and 1/20th when administered intraperitoneally . This reduced potency limits its efficacy in maintaining pregnancy in animal models.
  • Glucocorticoid Activity : The compound displays weak glucocorticoid properties, influencing the hypothalamic-pituitary-adrenal (HPA) axis. At high doses, it can lead to adrenal suppression, similar to other progestogens like medroxyprogesterone acetate .
  • Absence of Androgenic Effects : this compound is characterized as a "pure" progestogen, meaning it does not exhibit androgenic side effects, making it safer for use in women .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key features:

  • Bioavailability : this compound's bioavailability is significantly influenced by its formulation. Studies show that an oil solution in sesame oil enhances bioavailability compared to oil suspensions or micronized powders. For instance, urinary excretion of metabolites was highest with the oil solution (6.43 mg), followed by the oil suspension (2.96 mg), and lowest with the micronized powder (0.91 mg) .
  • Metabolism : this compound is metabolized into pregnanediols and allopregnanediols, similar to progesterone, but without intermediate conversion into progesterone itself . Its lipophilic nature allows for prolonged action due to storage in adipose tissue and slower release into circulation.
  • Half-Life and Duration : Compared to progesterone, this compound has a longer half-life and more stable blood levels, contributing to its pharmacological effectiveness .

Clinical Applications

Historically, this compound was utilized in combination with ethinylestradiol in contraceptive pills and studied for preventing miscarriages. However, clinical trials indicated insufficient efficacy at standard dosages (100 mg/day) for miscarriage prevention .

Case Studies

Several case studies highlight the application and outcomes associated with this compound:

  • Miscarriage Prevention : A study involving multiple clinical practices assessed various progestogens for threatened miscarriage. While this compound was not prominently featured due to its limited use, comparisons with other progestogens indicated that higher doses were generally required for efficacy .
  • Hormonal Contraception : In Italy, this compound was part of hormonal contraceptive formulations until it was withdrawn from the market due to concerns over efficacy and safety compared to newer agents .

Summary Table of Biological Activity

Parameter This compound Comparative Agent (Progesterone)
Progestogenic Potency1/80 (oral), 1/20 (intraperitoneal)Standard potency
Glucocorticoid ActivityWeakModerate
BioavailabilityHighest with oil solutionVariable based on formulation
Half-LifeLonger than progesteroneStandard
Androgenic EffectsNoneNone

Properties

IUPAC Name

1-[(8S,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2/c1-17(27)22-10-11-23-21-9-8-18-16-20(28-19-6-4-5-7-19)12-14-25(18,2)24(21)13-15-26(22,23)3/h8,16,19,21-24H,4-7,9-15H2,1-3H3/t21-,22+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVRSHOUEXATJE-FBQZJRKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217196
Record name Quingestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67-95-8
Record name Quingestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quingestrone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quingestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINGESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612VZ9I5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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